N-[[1-(6-Methylpyridazin-3-yl)piperidin-4-yl]methyl]-9H-xanthene-9-carboxamide
Description
This compound features a xanthene-carboxamide core linked to a piperidine ring substituted with a 6-methylpyridazin-3-yl group.
Properties
IUPAC Name |
N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O2/c1-17-10-11-23(28-27-17)29-14-12-18(13-15-29)16-26-25(30)24-19-6-2-4-8-21(19)31-22-9-5-3-7-20(22)24/h2-11,18,24H,12-16H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCVOMYLCZPJJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCC(CC2)CNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analog Overview
The following compounds share the 9H-xanthene-9-carboxamide backbone but differ in substituents on the piperidine ring or adjacent groups:
*Estimated based on structural similarity.
Key Differences and Implications
Substituent Effects on Lipophilicity (logP)
- The ethyl-piperidine analog (logP = 3.02) demonstrates moderate lipophilicity, suitable for balancing membrane permeability and solubility.
- The oxadiazole-pyrrole substituent introduces polar heterocycles, which may lower logP compared to alkyl or aryl groups.
Hydrogen-Bonding and Polar Surface Area (PSA)
- All analogs retain one hydrogen bond donor (HBD) from the carboxamide group. Hydrogen bond acceptors (HBA) vary: Ethyl-piperidine: 4 HBAs (xanthene oxygen, carboxamide oxygen, piperidine nitrogen) . Pyrrolidinylsulfonyl-phenyl: 6 HBAs (additional sulfonyl and pyrrolidine groups) .
- Higher PSA (e.g., 34.73 Ų for the ethyl-piperidine analog) suggests moderate solubility, while bulkier substituents (e.g., sulfonyl groups) may further increase PSA and improve solubility.
Steric and Electronic Effects
- Trifluoroethyl groups add steric bulk and electron-withdrawing effects, which could influence binding affinity or metabolic stability.
Pharmacological Considerations (Inferred from Structural Trends)
- Ethyl-piperidine analog : The moderate logP and PSA align with oral bioavailability trends observed in small-molecule drugs .
- Trifluoroethyl-piperidine analog : Enhanced lipophilicity may favor CNS-targeting applications but could increase off-target binding risks .
- Pyrrolidinylsulfonyl-phenyl analog : High PSA and sulfonyl group suggest suitability for extracellular targets (e.g., kinases) with reduced cell permeability .
Q & A
Q. What are the standard synthetic routes for N-[[1-(6-Methylpyridazin-3-yl)piperidin-4-yl]methyl]-9H-xanthene-9-carboxamide?
The synthesis typically involves multi-step protocols:
- Intermediate preparation : The pyridazin-3-yl-piperidine moiety is synthesized via nucleophilic substitution or coupling reactions, such as Suzuki-Miyaura cross-coupling, to attach the 6-methylpyridazine group to the piperidine ring .
- Xanthene-carboxamide linkage : The xanthene core is functionalized with a carboxamide group, followed by alkylation of the piperidine intermediate. Reaction conditions (e.g., Pd catalysis, temperature, solvent polarity) significantly influence yields .
- Purification : Column chromatography or recrystallization is used to isolate the final compound. Yields range from 19% to 50% depending on coupling efficiency .
Q. How is the compound characterized using spectroscopic and chromatographic methods?
Key analytical techniques include:
- NMR spectroscopy : H and C NMR confirm regiochemistry and substituent placement. For example, piperidine methylene protons appear as multiplet signals at δ 2.5–3.5 ppm .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight, with deviations < 2 ppm for structural confirmation .
- HPLC : Purity is assessed via reverse-phase chromatography (C18 column, acetonitrile/water gradient) .
Q. What stability considerations are critical for handling this compound under experimental conditions?
- Storage : Store at -20°C in anhydrous DMSO or ethanol to prevent hydrolysis of the carboxamide group .
- Light sensitivity : The xanthene core is prone to photodegradation; experiments should avoid prolonged UV/visible light exposure .
Advanced Research Questions
Q. How can coupling reactions in the synthesis be optimized to improve regioselectivity and yield?
- Catalyst selection : Pd(PPh) or PdCl(dppf) enhances Suzuki-Miyaura coupling efficiency for pyridazine-piperidine intermediates. Ligand-to-metal ratios (1:1 to 2:1) reduce side-product formation .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility, while microwave-assisted synthesis reduces reaction time from 24h to 2h .
Q. How can computational methods predict biological targets and structure-activity relationships (SAR) for this compound?
- Molecular docking : Use software like AutoDock Vina to model interactions with kinases (e.g., GSK-3β) by aligning the xanthene-carboxamide moiety in hydrophobic pockets .
- QSAR modeling : Correlate substituent electronegativity (e.g., methyl vs. trifluoromethyl groups) with inhibitory activity. Meta-substitutions on the pyridazine ring enhance binding affinity by 30% .
Q. What strategies resolve discrepancies in biological activity data across in vitro and in vivo studies?
- Metabolic profiling : LC-MS/MS identifies active metabolites in plasma. For instance, hydroxylation of the piperidine ring may increase off-target effects .
- Dose-response normalization : Adjust for bioavailability differences by calculating IC ratios (e.g., in vitro IC = 50 nM vs. in vivo EC = 200 nM) using allometric scaling .
Q. How can regioselective functionalization of the xanthene core improve pharmacokinetic properties?
- Substituent positioning : Introducing electron-withdrawing groups (e.g., -NO) at the 2-position of xanthene increases metabolic stability by reducing CYP3A4-mediated oxidation .
- Prodrug design : Esterification of the carboxamide group enhances solubility; hydrolysis in vivo regenerates the active form .
Data Contradiction Analysis
- Variable synthetic yields : Discrepancies in yield (19%–50%) arise from differences in coupling catalysts (Pd vs. Cu-mediated) and solvent purity. Reproducibility requires strict control of anhydrous conditions .
- Biological activity outliers : Inconsistent IC values may stem from assay variations (e.g., ATP concentration in kinase assays). Standardize protocols using reference inhibitors (e.g., staurosporine for kinase studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
